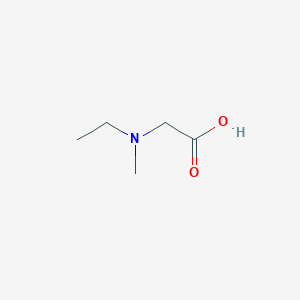

N-ethyl-N-methylglycine

Descripción general

Descripción

N-ethyl-N-methylglycine is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity : Research by Abyaneh et al. (2018) demonstrated that methylglycine, when used in platinum (II) complexes, exhibited significant anticancer activity against human breast adenocarcinoma cell lines. These complexes showed the ability to interact with DNA and induce cellular changes at micromolar concentrations (Abyaneh et al., 2018).

Metallothionein Isoform Separation : Tricine, a derivative of N-methylglycine, has been used as a running buffer for the separation of metallothionein isoforms using capillary zone electrophoresis. This method was effective in separating these isoforms under neutral or slightly alkaline conditions (Virtanen & Bordin, 1999).

Fermentative Production of N-Alkylated Glycine Derivatives : Mindt et al. (2019) reported on the fermentative production of sarcosine and N-ethylglycine using a recombinant Corynebacterium glutamicum. This method represents a significant advancement in the biotechnological production of these compounds (Mindt et al., 2019).

Neuroprotective Effects in Multiple Sclerosis : Burlaka et al. (2021) explored the neuroprotective effects of n-phenylacetyl-l-prolylglycine in an experimental model of multiple sclerosis. Their findings indicated significant improvements in neuroprotection and brain function in rats with experimental allergic encephalomyelitis (Burlaka et al., 2021).

Anticonvulsant Properties : Freed (1985) discovered that N-methylated glycine derivatives like betaine and N,N-dimethylglycine have anticonvulsant properties. They were found to be effective in reducing the incidence of seizures and death in an animal model (Freed, 1985).

Improved Memory and Attention : File et al. (1999) studied the effects of Bioglycin, a biologically active form of glycine, on memory and attention in young and middle-aged adults. They found that Bioglycin significantly improved retrieval from episodic memory in both groups, indicating its potential in cognitive enhancement (File et al., 1999).

Mecanismo De Acción

Target of Action

N-ethyl-N-methylglycine, also known as sarcosine, is a derivative of the amino acid glycine It’s known that sarcosine is involved in the metabolism of choline to glycine .

Mode of Action

Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . This suggests that sarcosine may interact with these enzymes to influence the balance between sarcosine and glycine in the body.

Biochemical Pathways

Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . It is formed via the metabolism of nutrients such as choline and methionine, which both contain methyl groups used in a wide range of biochemical reactions . Sarcosine is rapidly degraded to glycine, which plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in glycine metabolism. By influencing the balance between sarcosine and glycine, it may affect processes that depend on these molecules. For example, glycine is a constituent of protein and plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .

Propiedades

IUPAC Name |

2-[ethyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6(2)4-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAINFSTWSHMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593493 | |

| Record name | N-Ethyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740792-70-5 | |

| Record name | N-Ethyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

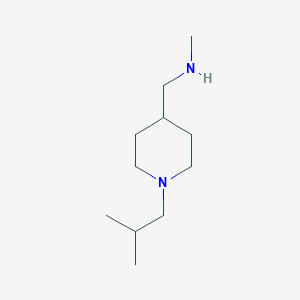

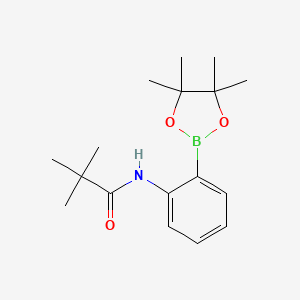

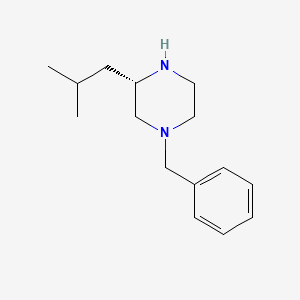

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)

![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)